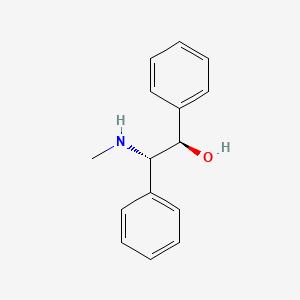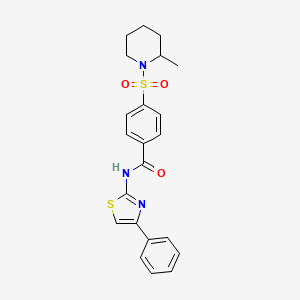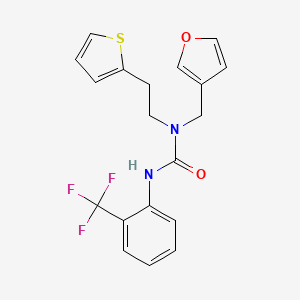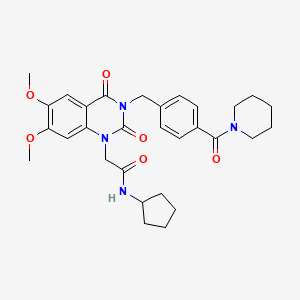
(2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one is a chemical compound with potential applications in scientific research. This compound is also known as chalcone or trans-chalcone and has a molecular formula of C15H12O. The compound has a yellow crystalline appearance and is soluble in organic solvents such as ethanol, methanol, and acetone.
Mecanismo De Acción
The mechanism of action of (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one is not fully understood. However, studies have shown that the compound exhibits its biological activities by modulating various signaling pathways in the body. For example, the compound has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammation process. The compound has also been found to induce apoptosis in cancer cells by activating various cell death pathways.
Biochemical and Physiological Effects
(2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, the compound has been found to exhibit antimicrobial effects by inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one in lab experiments include its low cost, easy availability, and potential biological activities. The compound can be easily synthesized in the lab and can be used in various assays to study its biological activities. However, the limitations of using the compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one in scientific research. One direction is to study the compound's potential use in the treatment of Alzheimer's disease. Studies have shown that the compound has neuroprotective effects and can potentially inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Another direction is to study the compound's potential use in the treatment of diabetes. Studies have shown that the compound can potentially improve insulin sensitivity and reduce blood glucose levels. Additionally, future studies can focus on the development of novel derivatives of the compound with improved biological activities and reduced toxicity.
Conclusion
In conclusion, (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one is a chemical compound with potential applications in scientific research. The compound has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The compound can be synthesized by various methods and has potential use in the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action of the compound and to develop novel derivatives with improved biological activities and reduced toxicity.
Métodos De Síntesis
The synthesis of (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one can be achieved by various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of chalcone, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
(2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one has potential applications in scientific research. The compound has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The compound has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
(2E)-2-benzylidene-5-phenylfuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-15-12-16(14-9-5-2-6-10-14)19-17(15)11-13-7-3-1-4-8-13/h1-12H/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQMSXPZVHJEJS-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)C=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2981797.png)

![2-[1-(3-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2981799.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2981804.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)

![3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid](/img/structure/B2981811.png)
![2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2981814.png)


![2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2981819.png)